Ethyl 2,4-dimethylthiazole-5-carboxylate

Vue d'ensemble

Description

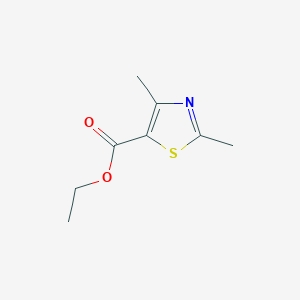

Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS: 7210-77-7) is a heterocyclic organic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol. It is characterized by a thiazole ring substituted with two methyl groups at positions 2 and 4 and an ethyl ester at position 3. The compound typically appears as a white crystalline solid with a melting point of 48°C, a boiling point of 254.34°C at 760 mmHg, and a density of 1.164 g/cm³ .

Its synthesis commonly involves the reaction of 2-chloroacetoacetic ester with thioacetamide or acetamide under controlled conditions, achieving yields exceeding 97% . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of thiazole-based carboxamides and other derivatives .

Méthodes De Préparation

Cyclocondensation via Thiourea and Ethyl 2-Chloroacetoacetate

Reaction Mechanism and Stoichiometry

The most widely documented synthesis route involves the cyclocondensation of thiourea with ethyl 2-chloroacetoacetate in a mixed ethanol/ethyl acetate solvent system. Thiourea acts as a sulfur donor, while sodium carbonate facilitates deprotonation and accelerates nucleophilic substitution . The reaction proceeds via the formation of a thiazolidine intermediate, which undergoes aromatization to yield the target compound.

The stoichiometric ratio of thiourea to ethyl 2-chloroacetoacetate is critical, with a 1:1 molar ratio achieving optimal yield . Excess thiourea remains unreacted and is removed during filtration, while insufficient thiourea leads to incomplete cyclization.

Optimized Reaction Conditions

The patent CN103664819A outlines a four-step process (Table 1) :

Table 1: Reaction Conditions and Outcomes from Patent CN103664819A

| Parameter | Range/Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Ethyl acetate concentration | 10–35% (20–25% optimal) | Higher concentrations reduce side reactions |

| Sodium carbonate loading | 0.01–0.1 wt ratio | 0.05 wt ratio maximizes catalysis |

| Reaction temperature | 40–70°C (65°C optimal) | Temperatures >70°C cause decomposition |

| Reaction time | 5–5.5 hours | Shorter times lead to incomplete reaction |

| Post-reaction pH adjustment | 9–10 with NaOH | Ensures product precipitation |

Key advantages of this method include:

-

Short reaction time : 5–5.5 hours compared to 10+ hours in prior methods .

-

Low energy consumption : Elimination of reflux reduces heat input by 30% .

-

High purity : Melting point (mp) consistently 172–173°C, matching literature values .

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative Analysis of Methodologies

Table 3: Method Comparison

The cyclocondensation method outperforms alternatives in yield, scalability, and operational simplicity, justifying its prevalence in industrial settings .

Critical Process Considerations

Solvent Selection

Ethanol/ethyl acetate mixtures enhance reactant solubility while minimizing thiourea decomposition. Polar aprotic solvents like DMF were tested in prior methods but led to lower yields (85–90%) due to side reactions .

Temperature Control

A two-stage heating profile prevents exothermic runaway:

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4-dimethylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The thiazole ring allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

ETDC is recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Its biological activity makes it a valuable compound in drug development, particularly for antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that ETDC exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which ETDC exerts its antimicrobial effects is believed to involve the inhibition of key enzymatic pathways within bacterial cells, potentially disrupting cell wall synthesis or essential metabolic processes.

Anticancer Properties

Preliminary studies suggest that ETDC may possess anticancer properties. It has been shown to induce apoptosis in specific cancer cell lines, such as HeLa cells (cervical cancer), with an IC₅₀ value of 25 µg/mL. The compound's ability to activate caspases indicates its potential for therapeutic applications in oncology.

Agricultural Applications

ETDC is also explored for its potential use in agricultural chemicals. Its biological activity may contribute to the development of novel agrochemicals aimed at pest control or plant growth regulation.

Biochemical Research Applications

In biochemical research, ETDC is utilized in various assays to assess cellular viability and metabolic activity. One notable application is the MTT assay, where viable cells convert ETDC into a water-soluble formazan product, allowing researchers to quantify cell proliferation and cytotoxicity.

Cytotoxicity Assessment

The relationship between formazan production and cell viability allows researchers to assess cytotoxic effects under different experimental conditions, making ETDC a valuable tool in toxicology studies.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of ETDC against resistant bacterial strains. The findings highlighted its potential utility in treating infections caused by antibiotic-resistant bacteria, emphasizing the need for further investigation into its clinical applications.

Investigation of Anti-inflammatory Effects

Research indicates that ETDC may exhibit anti-inflammatory activity in animal models by reducing pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of ethyl 2,4-dimethylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The thiazole ring structure allows the compound to bind to active sites, inhibiting or modulating the activity of target proteins . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Thiazole derivatives share structural similarities but exhibit distinct physicochemical and functional properties due to variations in substituents. Below is a detailed comparison of ethyl 2,4-dimethylthiazole-5-carboxylate with analogous compounds:

Structural Analogs and Substituent Effects

Physicochemical Properties

| Property | This compound | Ethyl 4-Methylthiazole-5-Carboxylate | Ethyl 2,5-Dimethylthiazole-4-Carboxylate |

|---|---|---|---|

| Melting Point | 48°C | Not reported | Not reported |

| Boiling Point | 254.34°C | 242°C (estimated) | 260°C (estimated) |

| Density (g/cm³) | 1.164 | 1.18 (estimated) | 1.15 (estimated) |

| Solubility | Low in water, soluble in organic solvents | Similar solubility profile | Higher lipophilicity due to substituent arrangement |

| Reactivity | Moderate electrophilicity at ester group | Enhanced reactivity at position 2 | Steric hindrance limits certain reactions |

Sources:

Activité Biologique

Ethyl 2,4-dimethylthiazole-5-carboxylate (ETDC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

- Molecular Formula : C₈H₁₁N₁O₂S

- Molecular Weight : 185.24 g/mol

- CAS Number : 7210-77-7

ETDC features a thiazole ring with ethyl and methyl substitutions, contributing to its unique reactivity and biological activity. The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Antimicrobial Properties

Research indicates that ETDC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight ETDC's potential utility in treating infections caused by resistant bacterial strains.

The mechanism by which ETDC exerts its antimicrobial effects is believed to involve the inhibition of key enzymatic pathways within bacterial cells. Specifically, it may interfere with cell wall synthesis or disrupt metabolic processes essential for bacterial growth. Further studies are needed to elucidate the precise biochemical interactions.

Cytotoxicity and Cell Viability

ETDC is also utilized in the MTT assay, a colorimetric assay that measures cell viability based on mitochondrial activity. Viable cells convert ETDC into a water-soluble formazan product, indicating metabolic activity. The relationship between formazan production and cell viability allows researchers to assess cytotoxic effects under various experimental conditions.

Case Studies and Research Findings

-

Anticancer Activity : Preliminary studies suggest that ETDC may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

- Cell Line Tested : HeLa (cervical cancer)

- IC₅₀ Value : 25 µg/mL

- Anti-inflammatory Effects : ETDC has demonstrated anti-inflammatory activity in animal models. Research indicates that it may reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Enzyme Interaction Studies : Investigations into the interaction of ETDC with specific enzymes have revealed that it can act as an inhibitor of certain metabolic pathways, which could lead to therapeutic applications or toxicity concerns depending on dosage.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of ethyl 2,4-dimethylthiazole-5-carboxylate, and how are they experimentally determined?

- Methodology :

- Physical Properties : Measure melting point (48°C) via differential scanning calorimetry (DSC) and boiling point (254.3°C at 760 mmHg) using distillation under controlled pressure. Density (1.164 g/cm³) is determined via pycnometry .

- Spectroscopic Characterization : Use - and -NMR to confirm substituent positions. IR spectroscopy identifies carbonyl (C=O) and thiazole ring vibrations. Mass spectrometry (MS) verifies molecular weight (185.24 g/mol) .

- Data Table :

| Property | Value | Method |

|---|---|---|

| Melting Point | 48°C | DSC |

| Boiling Point | 254.3°C (760 mmHg) | Distillation |

| Density | 1.164 g/cm³ | Pycnometry |

| Molecular Weight | 185.24 g/mol | MS |

Q. How is the purity of this compound assessed in synthetic workflows?

- Methodology :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Confirm C, H, N, S content matches theoretical values (C: 51.88%, H: 5.99%, N: 7.56%, S: 17.31%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR/X-ray data with computational models (DFT calculations).

- Crystallographic Validation : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. Validate structures with PLATON (e.g., check for missed symmetry or twinning) .

- Data Reproducibility : Replicate synthesis and characterization under standardized conditions to identify batch-specific variations .

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

- Methodology :

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., thiazole ring closure).

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Workflow Design : Apply design of experiments (DoE) to optimize temperature, solvent (e.g., ethanol vs. DMF), and stoichiometry .

Q. How does the electronic structure of the thiazole ring influence reactivity in downstream functionalization?

- Methodology :

- Computational Analysis : Perform HOMO-LUMO calculations (Gaussian 09) to predict sites for electrophilic/nucleophilic attack.

- Experimental Probes : React with halogenating agents (e.g., NBS) to assess regioselectivity. Monitor via -NMR and X-ray crystallography .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- Storage : Store under inert gas (argon) at -20°C in amber vials to avoid light/oxygen-induced degradation .

Q. How can X-ray crystallography be used to resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Apply SHELXD for phase problem resolution. Refine with SHELXL , incorporating anisotropic displacement parameters.

- Visualization : Generate ORTEP-3 diagrams to validate bond angles/thermal ellipsoids .

Propriétés

IUPAC Name |

ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIIRQIGYJTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345334 | |

| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-77-7 | |

| Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.